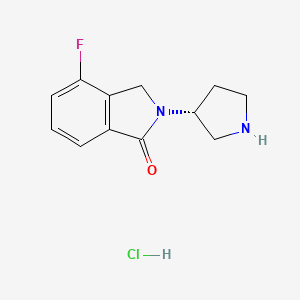
(R)-4-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “®-4-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride” is a chemical compound. The exact description of this compound is not available .
Synthesis Analysis
The synthesis analysis of this compound is not available in the searched resources .
Molecular Structure Analysis
The molecular formula of a similar compound, “®-6-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride”, is C12H14ClFN2O . The exact molecular structure of “®-4-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride” is not available .
Chemical Reactions Analysis
The chemical reactions involving this compound are not available in the searched resources .
Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “®-6-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride”, are as follows: Molecular Weight is 256.71, but the density, boiling point, melting point, and flash point are not available .
Scientific Research Applications
Pyrrolidine in Drug Discovery
Versatile Scaffold for Novel Biologically Active Compounds
The pyrrolidine ring is widely utilized by medicinal chemists due to its sp^3 hybridization, contribution to stereochemistry, and the ability to increase three-dimensional coverage, a phenomenon known as “pseudorotation”. This review discusses the bioactive molecules characterized by the pyrrolidine ring and its derivatives, including their role in the treatment of human diseases. It also explores the influence of steric factors on biological activity and structure-activity relationships of compounds featuring this scaffold, underscoring its significance in designing new compounds with varied biological profiles (Li Petri et al., 2021).
Coagulation Factor Xa Inhibition
Design of Small-Molecule Inhibitors
Research into the inhibitors of Factor Xa, a target for antithrombotic agents, highlights the development of potent and selectively bioavailable inhibitors. Among the described series, the pyrrolidinone series illustrates the application of pyrrolidine derivatives in creating efficacious agents, such as RPR120844. This work emphasizes the systematic approach in drug discovery leading to the development of novel inhibitors with significant therapeutic potential (Pauls et al., 2001).
Neuroprotective and Behavioral Properties
Flupirtine as a Case Study
Although not directly related to (R)-4-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride, the study of flupirtine, a compound with a pyrrolidin-2-one pharmacophore, demonstrates the neuroprotective, anticonvulsant, and myorelaxant effects of pyrrolidine-containing compounds. Flupirtine showcases the therapeutic versatility of compounds based on this structure, suggesting potential research directions for similar compounds (Schuster et al., 1998).
Safety And Hazards
The safety data sheet of a similar compound, “(S)-2-(Pyrrolidin-3-yl)isoindolin-1-one hydrochloride”, suggests that it should be handled under inert gas and protected from moisture. It should be kept away from heat/sparks/open flames/hot surfaces. If inhaled, the person should be removed to fresh air and kept comfortable for breathing .
Future Directions
properties
IUPAC Name |
4-fluoro-2-[(3R)-pyrrolidin-3-yl]-3H-isoindol-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O.ClH/c13-11-3-1-2-9-10(11)7-15(12(9)16)8-4-5-14-6-8;/h1-3,8,14H,4-7H2;1H/t8-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFQQOMPTZUVGY-DDWIOCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2CC3=C(C2=O)C=CC=C3F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1N2CC3=C(C2=O)C=CC=C3F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

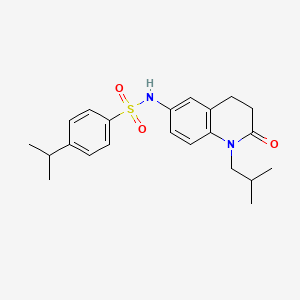
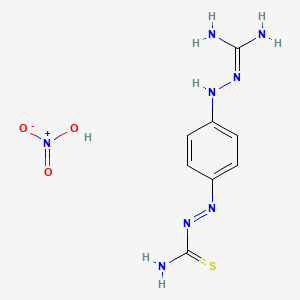
![3-[(2-chlorophenyl)methyl]-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![N-(4-ethoxyphenyl)-2-[3-(4-methylphenyl)sulfonyl-2-oxoimidazol-1-yl]acetamide](/img/structure/B2636524.png)
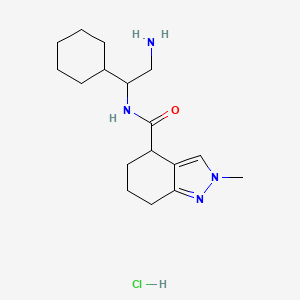
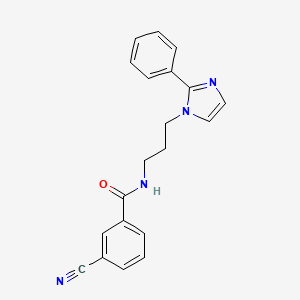
![(E)-[(2-methoxyphenyl)methylidene]amino 3-nitrobenzoate](/img/structure/B2636530.png)
![2-(1,7-dimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2636532.png)
![Ethyl 3-(4-methylphenyl)-4-oxo-5-[(2-thiophen-2-ylacetyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2636533.png)
![[1-(3-Chloro-2-methylphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2636534.png)
![3-(4-methoxyphenyl)-2-methyl-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2636535.png)
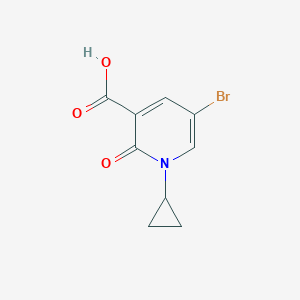
![1-(1,3-Benzodioxol-4-yl)-3-[(4-chlorophenyl)sulfanyl]-1-propanone](/img/structure/B2636537.png)
![(E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-methoxybenzamide](/img/structure/B2636538.png)